N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Nitration and Halogenation: Introduction of nitro and halogen groups to the benzene ring.
Reduction: Conversion of nitro groups to amines.
Sulfonation: Introduction of sulfonamide groups.
Coupling Reactions: Formation of the final benzamide structure through coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide: shares structural similarities with other sulfonamide and benzamide derivatives.
N-(4-methylbenzyl)sulfamoyl derivatives: These compounds have similar sulfonamide groups but differ in their aromatic substituents.
Benzamide derivatives: Compounds with similar benzamide structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN2O3S/c1-13-2-4-14(5-3-13)12-25-30(28,29)18-6-7-20(24)19(11-18)21(27)26-17-9-15(22)8-16(23)10-17/h2-11,25H,12H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQLXYQMAIHMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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